Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate

Physical Chemistry Formulation Science Medicinal Chemistry

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 5110-06-5, NSC is a heterocyclic small molecule (C₁₇H₁₄N₂O₂, MW 278.31 g·mol⁻¹) comprising a quinoline-4-carboxylic acid ethyl ester core with a pyridin-2-yl substituent at the C2 position. The compound belongs to the cinchoninic acid ester class and features both a quinoline nitrogen and a pyridine nitrogen, forming an N,N-bidentate chelation motif used extensively in coordination chemistry.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 5110-06-5
Cat. No. B11847758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyridin-2-yl)quinoline-4-carboxylate
CAS5110-06-5
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C17H14N2O2/c1-2-21-17(20)13-11-16(15-9-5-6-10-18-15)19-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3
InChIKeyIMPGWKLETQOFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 5110-06-5): Structural, Physicochemical, and Procurement Baseline


Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 5110-06-5, NSC 55913) is a heterocyclic small molecule (C₁₇H₁₄N₂O₂, MW 278.31 g·mol⁻¹) comprising a quinoline-4-carboxylic acid ethyl ester core with a pyridin-2-yl substituent at the C2 position . The compound belongs to the cinchoninic acid ester class and features both a quinoline nitrogen and a pyridine nitrogen, forming an N,N-bidentate chelation motif used extensively in coordination chemistry [1]. Its physicochemical profile—density 1.211 g·cm⁻³, boiling point 452.5 °C at 760 mmHg, melting point 34–38 °C, calculated LogP ~3.54, and topological polar surface area (TPSA) 55.12 Ų [2]—distinguishes it from close structural analogs. Commercially available at purities typically ≥97%, it serves as a versatile intermediate in medicinal chemistry, particularly in antimalarial [3] and kinase inhibitor [4] programs.

Why Generic Substitution Fails for Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (5110-06-5)


Generic substitution of quinoline-4-carboxylate derivatives within a procurement or research workflow is inappropriate because the combination of the pyridin-2-yl N,N-chelation motif, the ethyl ester at C4, and the absence of hydrogen-bond donors (HBD = 0) creates a physicochemical and pharmacological profile that differs substantially from the free carboxylic acid analog (HBD = 1, LogP ~2.6, mp 297–299 °C) [1], the regioisomeric pyridin-3-yl variant , and the unsubstituted ethyl quinoline-4-carboxylate (mp 155–157 °C, no pyridine chelator) . These differences manifest in melting point (>250 °C span), lipophilicity (>0.9 LogP units), hydrogen-bonding capacity, and metal-binding geometry, each of which directly impacts formulation, membrane permeability, synthetic compatibility, and catalytic or biological assay outcomes. Substituting one analog for another without experimental verification of these parameters risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (5110-06-5) vs. Closest Analogs


Melting Point Depression vs. Free Acid Enables Room-Temperature Liquid Handling and Facilitated Formulation

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate exhibits a melting point of 34–38 °C , which is approximately 260 °C lower than that of its free carboxylic acid counterpart, 2-(pyridin-2-yl)quinoline-4-carboxylic acid (297–299 °C) , and approximately 120 °C lower than unsubstituted ethyl quinoline-4-carboxylate (155–157 °C) . This drastic melting point depression, attributable to disruption of intermolecular hydrogen bonding by esterification and the specific pyridin-2-yl geometry, places the compound near ambient-temperature liquid range, facilitating accurate volumetric dispensing without heating, simplifying formulation into solutions or creams, and enabling melt-processing techniques unavailable for the high-melting free acid.

Physical Chemistry Formulation Science Medicinal Chemistry

Zero Hydrogen-Bond Donor Count Improves Predicted Membrane Permeability and CNS Penetration vs. Free Acid

The ethyl ester derivative possesses zero hydrogen-bond donors (HBD = 0) due to esterification of the carboxylic acid group , in contrast to the free acid analog which has HBD = 1 [1]. Combined with its higher predicted LogP (~3.54 [2] vs. ~2.62–2.99 for the free acid [1]) and lower topological polar surface area (TPSA = 55.12 Ų [2] vs. 63.08 Ų for the free acid [1]), the ester falls closer to the optimal CNS drug space (HBD ≤ 1, TPSA < 60–70 Ų) [3]. The zero HBD count also eliminates the strong intermolecular hydrogen bonding that causes the free acid's high crystal lattice energy, directly explaining the melting point differential.

ADME Drug Design Physicochemical Profiling

Ethyl Ester as a Traceless Protecting Group Enables Regioselective Derivatization Inaccessible with Free Acid

The ethyl ester at C4 functions as a traceless carboxyl-protecting group, preventing undesired side reactions at the carboxylic acid moiety during electrophilic aromatic substitution, cross-coupling, or N-oxide formation on the quinoline or pyridine rings [1]. The free acid (CAS 57882-27-6) is incompatible with many organometallic reagents and strongly basic conditions due to deprotonation and potential decarboxylation. The ester can be cleaved under mild conditions (e.g., LiOH in THF/H₂O or HCl/AcOH at elevated temperature [2]) to regenerate the free acid after all other synthetic operations are complete. This orthogonal reactivity is not achievable with the sodium carboxylate salt (CAS 190895-01-3), which would require an additional acidification and re-protection step.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

N,N-Bidentate Chelation Motif with Extended π-System Enhances Photophysical and Catalytic Properties vs. 2,2′-Bipyridine

The 2-(pyridin-2-yl)quinoline scaffold forms a five-membered chelate ring upon N,N-coordination to metal centers, analogous to 2,2′-bipyridine (bpy) but with an extended quinoline π-system that alters electronic properties. In heteroleptic [Cu(P^P)(N^N)][PF₆] complexes, the 2-(pyridin-2-yl)quinoline ligand (1) demonstrated distinct photophysical properties compared to bpy: the complex [Cu(xantphos)(1)][PF₆] exhibited a photoluminescence quantum yield (PLQY) of 7% in the solid state, representing a measurable improvement over the benchmark bpy analog [Cu(xantphos)(bpy)][PF₆] (PLQY = 4%) under identical measurement conditions [1]. Additionally, the quinoline ligand's extended aromatic surface enhances π-stacking interactions in the solid state, influencing crystal packing and potentially charge-transport properties. The target compound's ethyl ester at C4 adds a further functional vector for immobilization on solid supports or bioconjugation, a feature absent in the parent 2-(pyridin-2-yl)quinoline.

Coordination Chemistry Photophysics Catalysis

Pyridine-Quinoline Hybrid Motif is Validated in Antimalarial and Kinase Inhibitor Chemical Space

The pyridine-quinoline hybrid chemotype, to which the target compound belongs, has demonstrated tractable biological activity in two independent therapeutic areas. In antimalarial research, pyridine-quinoline hybrid molecules inhibited β-hematin formation with IC₅₀ values in the low micromolar range against chloroquine-susceptible Plasmodium falciparum strains [1]. In oncology, new pyridine-quinoline hybrids designed as PIM-1/2 kinase inhibitors showed in vitro anticancer activity against prostate (PC-3), liver (HepG-2), colon (Caco-2), and myeloid leukemia (NFS-60) cell lines, with the most potent compounds (e.g., 13a, 14a) achieving sub-micromolar IC₅₀ values and inducing apoptosis via caspase 3/7 activation [2]. Although these data derive from structurally related analogs rather than the specific ethyl ester, they validate the scaffold's engagement with biologically relevant targets. The ethyl ester functionality positions the target compound as a prodrug-like or protected intermediate for further optimization in either disease area, where ester hydrolysis in vivo could release the active free acid.

Antimalarial Kinase Inhibition Anticancer

High-Value Application Scenarios for Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 5110-06-5)


Lead Optimization in Antimalarial Drug Discovery Programs

Procurement of the ethyl ester enables direct entry into pyridine-quinoline hybrid antimalarial SAR campaigns. Because pyridine-quinoline hybrids have established activity against β-hematin formation and P. falciparum [1], the target compound serves as a late-stage intermediate: the ethyl ester can be hydrolyzed to the free acid for salt formation, converted to amides for library synthesis, or retained as a prodrug motif to modulate solubility and permeability. Its zero HBD count and LogP of ~3.54 [2] predict improved membrane permeability relative to the free acid (LogP ~2.6, HBD = 1) [3], potentially enhancing cellular uptake in parasitized erythrocytes.

Synthesis of Heteroleptic Cu(I) Complexes for Luminescent Materials and Photocatalysis

The compound's 2-(pyridin-2-yl)quinoline core is a demonstrated N,N-chelating ligand that outperforms 2,2′-bipyridine in solid-state photoluminescence quantum yield (PLQY 7% vs. 4%) when incorporated into [Cu(xantphos)(N^N)][PF₆] complexes [4]. The C4 ethyl ester provides an additional functional handle for covalent attachment to surfaces, polymers, or biomolecules without disrupting the chelation pocket. This scenario directly leverages the quantitative PLQY advantage and the orthogonal ester functionality for downstream materials integration.

Kinase Inhibitor Fragment Elaboration and PROTAC Linker Attachment

Pyridine-quinoline hybrids have been optimized to sub-micromolar PIM-1 kinase inhibitors with demonstrated apoptosis induction in prostate and liver cancer cell lines [5]. The ethyl ester at C4 offers a convenient exit vector for growing the fragment into a PROTAC (proteolysis-targeting chimera) by hydrolysis to the carboxylic acid followed by amide coupling to a linker-E3 ligase ligand conjugate. The ester's protection of the acid during multi-step synthesis (Section 3, Item 3) streamlines this workflow, avoiding wasteful protection/deprotection cycles.

Physicochemical Reference Standard for Computational ADME Model Training

With its well-defined experimental melting point (34–38 °C) , calculated LogP (3.54), TPSA (55.12 Ų), and zero HBD count [2], the compound serves as an ideal test molecule for calibrating and validating in silico ADME prediction models, particularly those predicting melting point, solubility, and passive permeability from molecular descriptors. Its distinct property profile vs. the free acid (Δmp ~260 °C, ΔLogP ~0.9) [3] provides a rigorous stress test for computational models.

Quote Request

Request a Quote for Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.